molecular formula C31H41NO11 B588938 Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside CAS No. 71207-97-1

Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside

Cat. No. B588938
CAS RN: 71207-97-1
M. Wt: 603.665
InChI Key: FCKVPVFZZXCEPV-VRCCGHJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside is a useful research compound. Its molecular formula is C31H41NO11 and its molecular weight is 603.665. The purity is usually 95%.
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Scientific Research Applications

HIV Research

This compound has been used in research related to the Human Immunodeficiency Virus (HIV). It has been found to increase HIV replication and viral outgrowth efficacy in vitro . The compound, also referred to as BAGN, has been used to inhibit O-glycosylation in several cell lines. This inhibition during HIV in vitro replication could affect HIV infectivity and replication rates .

Glycosylation Studies

The compound is used in studies related to glycosylation, a significant posttranslational modification needed to ensure the correct function of glycoproteins . It has been widely used to inhibit O-glycosylation in various cell lines .

Substrate for Enzymes

Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside is a substrate for β-N-acetylglucosaminyltransferases and sialytransferases . These enzymes play crucial roles in the biosynthesis of complex carbohydrates.

Mucin Biosynthesis

The compound has been tested for its effects on mucin glycosylation in a mucin-producing colon cancer cell line, LS174T . Mucins are high molecular weight glycoproteins produced by epithelial tissues, and alterations in mucin biosynthesis are associated with several diseases, including cancer.

Inhibition of O-Glycosylation

The compound has been used to inhibit O-glycosylation in several cell lines . O-glycosylation is a type of protein modification that plays a crucial role in many biological processes, including protein folding, stability, and function.

Structural Studies

The compound may be used in structural studies on the Lewis lec antigen . The Lewis antigens are fucosylated structures of glycosphingolipids that are involved in various cell recognition processes.

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO11/c1-3-14-39-29-24(32-19(2)34)30(40-17-21-12-8-5-9-13-21)42-23(18-38-16-20-10-6-4-7-11-20)28(29)43-31-27(37)26(36)25(35)22(15-33)41-31/h3-13,22-31,33,35-37H,1,14-18H2,2H3,(H,32,34)/t22-,23-,24-,25+,26+,27-,28-,29-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKVPVFZZXCEPV-VRCCGHJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747093
Record name Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside

CAS RN

71207-97-1
Record name Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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